![molecular formula C15H14ClNO2 B3423411 N-(5-chloro-2-methylphenyl)-4-methoxybenzamide CAS No. 301159-94-4](/img/structure/B3423411.png)
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide, also known as CM-157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, antioxidant properties, and neuroprotective effects. In a study by Zare et al. (2020), this compound was found to reduce inflammation and oxidative stress in a rat model of colitis. Additionally, this compound has been shown to improve cognitive function and reduce amyloid-beta plaques in the brain, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various areas of research, including neuroprotection and anti-inflammatory effects. However, one limitation is the limited understanding of its mechanism of action, which makes it challenging to fully explore its therapeutic potential.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-methoxybenzamide. One area of research is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, further studies are needed to explore its potential therapeutic applications in other areas, such as cancer research and metabolic disorders. Finally, studies are needed to determine the safety and toxicity of this compound in humans to assess its potential for clinical use.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various areas of research. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory effects, neuroprotective properties, and anti-cancer potential. Future research is needed to better understand its mechanism of action and explore its potential therapeutic applications.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various areas of research, including neuroprotection, anti-inflammatory effects, and anti-cancer properties. In a study conducted by Kaczynska et al. (2018), this compound was found to have neuroprotective effects in a rat model of Alzheimer's disease. The study showed that this compound improved cognitive function and reduced the accumulation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUCDBSAXDFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247568 | |
Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301159-94-4 | |
Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301159-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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